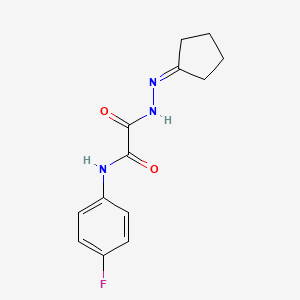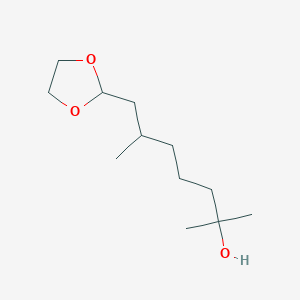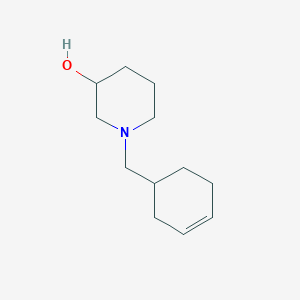
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. This compound belongs to the class of lipoate analogs and has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.
Mécanisme D'action
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide works by disrupting the energy metabolism of cancer cells. It inhibits the activity of PDH and KGDH, which are enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, respectively. This leads to a decrease in ATP production and an increase in ROS production, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic cancer, breast cancer, and leukemia. 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to using 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. One area of focus is the development of new analogs with improved potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. Additionally, there is ongoing research on the use of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in different types of cancer.
Méthodes De Synthèse
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is synthesized by reacting 2-cyclopentylidenehydrazinecarboxamide with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in high yield and purity.
Applications De Recherche Scientifique
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are crucial for energy production in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in apoptosis of cancer cells.
Propriétés
IUPAC Name |
N'-(cyclopentylideneamino)-N-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-5-7-10(8-6-9)15-12(18)13(19)17-16-11-3-1-2-4-11/h5-8H,1-4H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMBSHQTLODMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(4-fluorophenyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)
![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)


![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
